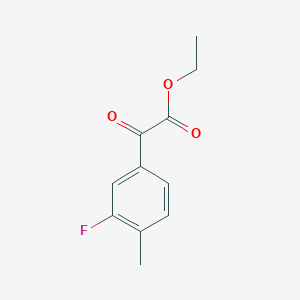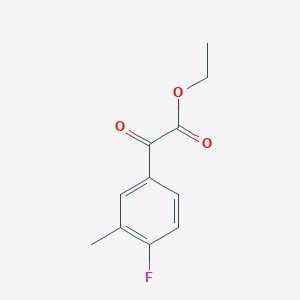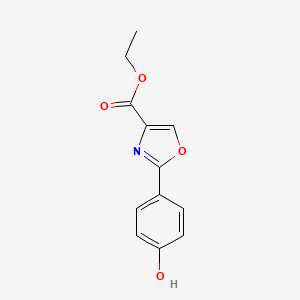
3-Fluorothioanisole
Vue d'ensemble
Description
3-Fluorothioanisole is a chemical compound with the molecular formula C7H7FS . It has a molecular weight of 142.20 g/mol . The IUPAC name for this compound is 1-fluoro-3-methylsulfanylbenzene .
Synthesis Analysis
The synthesis of 3-Fluorothioanisole involves aryl fluorides (1.0 mmol), CH3SSCH3 (1.2 mmol), t-BuOK (3.0 mmol), and CH3CN (2 mL) in a 25-ml sealed tube . The reaction mixture is stirred at 50°C for 6 hours under air. After cooling to room temperature, the product is diluted with H2O (5 mL) and extracted with EtOAc (4 × 10 mL) .Molecular Structure Analysis
The molecular structure of 3-Fluorothioanisole has been studied using one-color resonant two-photon ionization (1C-R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy . The vibronic spectra of 3-Fluorothioanisole in the first electronic excited state (S1) and the cationic ground state (D0) have been obtained .Chemical Reactions Analysis
The chemical reactions of 3-Fluorothioanisole have been studied, particularly in the first electronically excited state . The substitution-induced nonplanarity of 3-Fluorothioanisole in the first electronically excited state has been investigated .Physical And Chemical Properties Analysis
3-Fluorothioanisole is a clear liquid . It has a molecular weight of 142.20 g/mol . The compound has a topological polar surface area of 25.3 Ų . It has a rotatable bond count of 1 .Applications De Recherche Scientifique
Pharmaceutical Research
3-Fluorothioanisole: is utilized in pharmaceutical research due to its fluorine atom, which can significantly alter the biological activity of molecules. It’s often used in the synthesis of more complex molecules that may serve as potential drug candidates. The presence of the fluorine atom can improve the metabolic stability and membrane permeability of these compounds .
Material Science
In material science, 3-Fluorothioanisole is employed as a building block for creating advanced materials. Its ability to introduce a fluorinated moiety into polymers can result in materials with enhanced properties, such as increased resistance to solvents and chemicals .
Chemical Synthesis
This compound plays a crucial role in chemical synthesis, serving as an intermediate for the production of various chemicals. Its reactivity allows for selective fluorination in synthetic pathways, which is essential for creating compounds with desired properties for industrial applications .
Agriculture
While not directly used in agriculture, derivatives of 3-Fluorothioanisole could be synthesized to create pesticides or fungicides. The fluorine component can contribute to the efficacy and stability of these agricultural chemicals .
Environmental Science
3-Fluorothioanisole: may be involved in environmental science research, particularly in the study of fluorinated organic compounds in the environment. Its behavior and breakdown products can be studied to understand the environmental impact of fluorinated pollutants .
Analytical Chemistry
In analytical chemistry, 3-Fluorothioanisole can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its distinct chemical structure allows for the calibration of instruments and the validation of analytical methods .
Biochemistry
The compound’s interactions with biological systems can be of interest in biochemistry, particularly in understanding the influence of fluorinated compounds on biological processes. It can be used to study enzyme reactions where fluorinated analogs of substrates are employed to investigate reaction mechanisms .
Industrial Applications
Industrially, 3-Fluorothioanisole is a valuable chemical in the synthesis of more complex molecules. It is used in research and development sectors for creating new compounds that could have various industrial uses, from manufacturing to technology development .
Safety and Hazards
3-Fluorothioanisole may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Propriétés
IUPAC Name |
1-fluoro-3-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXSNYMCORGWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374664 | |
| Record name | 3-Fluorothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorothioanisole | |
CAS RN |
658-28-6 | |
| Record name | 1-Fluoro-3-(methylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=658-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluorothioanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do the ionization energies of the cis and trans isomers of 3-Fluorothioanisole compare?
A: The adiabatic ionization energies (IE) for the cis and trans isomers of 3-Fluorothioanisole were determined to be 65,468 ± 5 cm-1 and 65,644 ± 5 cm-1, respectively []. This indicates that the trans isomer requires slightly more energy to be ionized compared to the cis isomer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[4-(Ethylthio)phenyl]-4-oxobutyric acid](/img/structure/B1302105.png)





